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Compound of Interest

Compound Name: (E/Z)-THZ1 dihydrochloride

Cat. No.: B15578703 Get Quote

(E/Z)-THZ1 dihydrochloride is a potent and selective covalent inhibitor of Cyclin-Dependent

Kinase 7 (CDK7), a critical component of the transcription machinery.[1][2] These application

notes provide detailed information on the dosage, administration, and experimental protocols

for researchers, scientists, and drug development professionals utilizing THZ1 in preclinical

cancer research.

Mechanism of Action
THZ1 exerts its biological effects by covalently binding to a unique cysteine residue (C312)

located outside the ATP-binding pocket of CDK7.[3][4] This irreversible inhibition disrupts the

kinase activity of the CDK-activating kinase (CAK) complex, which is essential for the

phosphorylation and activation of other CDKs involved in cell cycle progression.[3][5]

Furthermore, CDK7 is a component of the general transcription factor TFIIH, where it

phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in

transcription initiation and elongation.[2][3][6] By inhibiting CDK7, THZ1 effectively suppresses

global transcription, with a pronounced effect on genes associated with super-enhancers, often

including key oncogenic drivers like MYC.[1][5][7] This leads to cell cycle arrest, induction of

apoptosis, and inhibition of tumor growth.[6][8][9]
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Cell Line Cancer Type IC50 Notes

Jurkat

T-cell Acute

Lymphoblastic

Leukemia (T-ALL)

50 nM ---

Loucy

T-cell Acute

Lymphoblastic

Leukemia (T-ALL)

0.55 nM ---

KOPTK1

T-cell Acute

Lymphoblastic

Leukemia (T-ALL)

Not Specified
Used in xenograft

models.[3]

Multiple Myeloma

Cells
Multiple Myeloma Not Specified

THZ1 markedly

diminished cell

proliferation and

survival.[7]

U87 Glioblastoma <1 µM ---

U251 Glioblastoma <1 µM ---

T24 Urothelial Carcinoma

Dose-dependent

cytotoxicity observed

up to 750 nM.[6]

BFTC-905 Urothelial Carcinoma

Dose-dependent

cytotoxicity observed

up to 750 nM.[6]

MEC1
Chronic Lymphocytic

Leukemia
7.23 nM ---

MEC2
Chronic Lymphocytic

Leukemia
7.35 nM ---
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Cancer
Type

Animal
Model

THZ1
Dosage

Administrat
ion Route

Frequency Vehicle

Multiple

Myeloma

Systemic

U266

xenograft

model

10 mg/kg
Intraperitonea

l (i.p.)

Twice daily

(BID), 5

days/week

Not

Specified[5]

[7]

Glioblastoma

Subcutaneou

s U87

xenograft

10 mg/kg
Intravenous

(i.v.)

Twice daily

(BID)

Not

Specified[10]

Urothelial

Carcinoma

Nude mice

with

subcutaneou

s xenografts

10 mg/kg/day
Intraperitonea

l (i.p.)

Daily for 4

weeks

Not

Specified[6]

Head and

Neck

Squamous

Cell

Carcinoma

(HNSCC)

HNSCC

xenograft

model

Not Specified Not Specified Not Specified
Not

Specified[8]

T-cell Acute

Lymphoblasti

c Leukemia

(T-ALL)

Bioluminesce

nt

xenografted

mouse model

with KOPTK1

cells

10 mg/kg Not Specified
Twice daily

(BID)

Not

Specified[3]

Lewis Lung

Carcinoma
Mouse model 10 mg/kg

Intraperitonea

l (i.p.)
Twice daily

Not

Specified[11]

Experimental Protocols
In Vitro Cell Proliferation Assay

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of (E/Z)-THZ1 dihydrochloride in DMSO

(e.g., >10 mM).[3] Serially dilute the stock solution in a complete cell culture medium to

achieve the desired final concentrations.

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the

medium containing the various concentrations of THZ1. Include a vehicle control (DMSO) at

the same final concentration as the highest THZ1 treatment.

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

Viability Assessment: Assess cell viability using a resazurin-based assay or a Cell Counting

Kit-8 (CCK-8).

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against

the log concentration of THZ1 and fitting the data to a dose-response curve.

Western Blot Analysis for Phospho-RNAPII
Cell Lysis: Treat cells with the desired concentrations of THZ1 for a specified time (e.g., 4-8

hours).[10] Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE

gel and transfer the proteins to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at

room temperature. Incubate the membrane with primary antibodies against total RNAPII and

phosphorylated forms of RNAPII (e.g., Ser2, Ser5, Ser7) overnight at 4°C.

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary

antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced

chemiluminescence (ECL) detection system.
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Cell Preparation: Harvest cancer cells and resuspend them in a serum-free medium. For

subcutaneous models, mix the cell suspension with an equal volume of Matrigel™.[6]

Tumor Implantation: Subcutaneously inject 5 x 10^5 to 1 x 10^7 cells into the flank of

immunodeficient mice (e.g., nude or NOD/SCID).[6] For systemic models of hematological

malignancies, inject cells intravenously.

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[6]

Measure tumor volume every 2-3 days using calipers and the formula: Volume = 0.5 ×

(length × width²).

THZ1 Formulation and Administration: Prepare the THZ1 solution in a suitable vehicle. A

common vehicle is 10% DMSO in 5% Dextrose in Water (D5W).[12] Administer THZ1 via

intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dosage and frequency (e.g.,

10 mg/kg, twice daily).[7][10][12]

Toxicity Monitoring: Monitor the body weight of the mice every other day to assess for any

treatment-related toxicity.[12]

Efficacy Evaluation: At the end of the study, euthanize the mice, excise the tumors, and

measure their weight and volume. Perform downstream analyses such as

immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.

[10]
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Caption: Simplified signaling pathway of THZ1 targeting CDK7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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